Product packaging for Bicyclo[3.1.1]hept-2-ene(Cat. No.:CAS No. 7095-82-1)

Bicyclo[3.1.1]hept-2-ene

Cat. No.: B14720306
CAS No.: 7095-82-1
M. Wt: 94.15 g/mol
InChI Key: DEVHXDJLQMAWLM-UHFFFAOYSA-N
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Description

Historical Perspectives on the Discovery and Initial Characterization

The study of Bicyclo[3.1.1]hept-2-ene has a rich history rooted in the exploration of strained organic molecules. Its journey from a theoretical structure to a well-characterized compound has provided deep insights into chemical reactivity.

Seminal Preparations and Identification (e.g., 1972)

This compound, also known as apopinene (B3051316) or 2-norpinene, was first successfully prepared and rigorously identified in 1972. researchgate.net One of the early effective syntheses involved the decomposition of the tosylhydrazone of bicyclo[3.1.1]heptan-2-one (nopinone) under basic conditions. researchgate.net This preparation provided the pure hydrocarbon, allowing for its detailed characterization and subsequent investigation into its unique chemical properties.

Early Investigations of Stereochemical and Isomeric Phenomena (e.g., 1974 degenerate thermal isomerization studies)

A pivotal moment in the study of this molecule came in 1974 with the investigation of its degenerate thermal isomerization. researchgate.net These studies, often employing deuterium-labeled compounds, were crucial in unraveling the complex stereochemical pathways of its rearrangement. Researchers heated samples of deuterium-labeled this compound and observed its equilibration among various isotopomers. These experiments demonstrated that the molecule undergoes a sophisticated rearrangement that could not be explained by simple, concerted pericyclic reaction theories alone, pointing towards the involvement of diradical intermediates and complex potential energy surfaces. researchgate.netresearchgate.net

Nomenclature and Structural Representation in Scholarly Contexts

The systematic IUPAC name for this compound is This compound . The name precisely describes its structure: a bicyclic system containing a total of seven carbon atoms. The numbers in the brackets, [3.1.1], denote the number of carbon atoms in the bridges connecting the two bridgehead carbons. The "-2-ene" suffix indicates the position of the double bond within the main ring.

The structure consists of a six-membered ring fused with a four-membered ring, creating a strained "puckered" conformation. This inherent strain is a primary reason for its high reactivity and its utility as a model compound in physical organic chemistry.

Structural and Chemical Properties of this compound

Property Value
Molecular Formula C₇H₁₀
Molar Mass 94.16 g/mol
IUPAC Name This compound
Common Names 2-Norpinene, Apopinene

Significance within Bridged Bicyclic Hydrocarbon Chemistry Research

This compound and its derivatives are of profound significance in the field of bridged bicyclic hydrocarbon chemistry. Their rigid, strained frameworks serve as ideal platforms for studying reaction mechanisms that are difficult to probe in more flexible acyclic or monocyclic systems.

The thermal rearrangements of this molecule have become a textbook case for studying non-concerted, stepwise reaction pathways involving diradical intermediates. These studies have challenged and expanded the understanding of pericyclic reactions beyond the foundational Woodward-Hoffmann rules. Furthermore, the system is a key model for investigating non-statistical dynamics in chemical reactions, where the distribution of products is not solely governed by the statistical distribution of energy among the vibrational modes of a transient intermediate. researchgate.net This occurs when a reaction proceeds through a short-lived intermediate on a potential energy surface with specific dynamic constraints, leading to selective product formation. The study of how substituents on the bicyclo[3.1.1]heptane skeleton influence the rates and outcomes of these rearrangements continues to provide valuable data on stereoelectronic effects and strain-release as driving forces in chemical reactions. pku.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B14720306 Bicyclo[3.1.1]hept-2-ene CAS No. 7095-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7095-82-1

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C7H10/c1-2-6-4-7(3-1)5-6/h1-2,6-7H,3-5H2

InChI Key

DEVHXDJLQMAWLM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.1.1 Hept 2 Ene and Its Derivatives

Classical Synthetic Approaches to Bicyclo[3.1.1]heptane Skeletons

Thermal Rearrangements and Isomerizations (e.g., from bicyclo[3.1.0]hex-2-ene derivatives)

Thermal rearrangements of bicyclo[3.1.0]hex-2-ene and its substituted derivatives have been investigated as a route to bicyclic systems. These reactions can proceed through complex potential energy surfaces, often involving diradical intermediates. researchgate.net For instance, the pyrolysis of bicyclo[3.1.0]hex-2-ene derivatives can lead to a mixture of products, including those with the bicyclo[3.1.1]heptane skeleton, although this is not always the primary pathway. researchgate.netdeepdyve.com The reaction conditions, such as temperature, and the substitution pattern on the starting material significantly influence the product distribution. researchgate.net Theoretical calculations, including Density Functional Theory (DFT) and multiconfigurational methods, have been employed to understand the intricate mechanisms of these rearrangements. researchgate.net

A study on the thermal automerizations of deuterated bicyclo[3.1.0]hex-2-enes at high temperatures (224.9-255.0°C) revealed the relative participation of different reaction pathways, highlighting the complexity of these thermal processes. researchgate.net While not a direct and high-yielding synthesis of bicyclo[3.1.1]hept-2-ene, these studies provide fundamental insights into the behavior of strained bicyclic systems under thermal conditions.

Transformations from Related Norpinane Derivatives (e.g., from bicyclo[3.1.1]heptan-2-one)

A more direct and widely utilized approach to this compound and its derivatives involves the transformation of readily available norpinane precursors, such as bicyclo[3.1.1]heptan-2-one (also known as nopinone). researchgate.netlookchem.com These ketones can be derived from naturally abundant pinenes. Various standard organic transformations can be applied to convert the ketone functionality into the desired alkene.

For example, the synthesis of 2-formylthis compound has been achieved from bicyclo[3.1.1]heptan-2-one in a multi-step sequence suitable for large-scale preparations. lookchem.com Furthermore, derivatives of bicyclo[3.1.1]heptan-2-one are instrumental in preparing other functionalized bicyclo[3.1.1]heptane systems. researchgate.net

Functional Group Interconversions and Skeletal Modifications

The decomposition of tosylhydrazones derived from bicyclic ketones offers a powerful method for the introduction of double bonds. The Bamford-Stevens reaction, which involves the treatment of a tosylhydrazone with a strong base, is a classic example. The decomposition of the tosylhydrazone of bicyclo[3.1.1]heptan-2-one under various basic conditions has been shown to yield a mixture of products, including this compound (also referred to as norpinene or apopinene), norbornene, and tricyclene. researchgate.net The product ratios are highly dependent on the reaction conditions. researchgate.net In contrast, the decomposition of the tosylhydrazone of bicyclo[3.1.1]heptan-3-one exclusively yields this compound. researchgate.net

Photochemical decomposition of tosylhydrazones can also be employed. For instance, the photolysis of the tosylhydrazone of camphor, a bicyclo[2.2.1]heptane system, in the presence of sodium methoxide, yields pinene derivatives, which possess the bicyclo[3.1.1]heptane skeleton. thieme-connect.de

The photolysis of α-diazoketones, such as 3-diazonorpinan-2-one, provides another route to strained bicyclic systems. researchgate.net Irradiation of 3-diazonorpinan-2-one leads to the formation of a ketene (B1206846) intermediate via a Wolff rearrangement. researchgate.net This reactive ketene can then undergo further reactions. In the absence of a nucleophilic trapping agent, the ketene can dimerize. researchgate.net The photolysis of various 6,6-dimethylbicyclo[3.1.1]heptan-2-ones in methanol (B129727) has been studied, leading predominantly to unsaturated aldehydes. cdnsciencepub.comcdnsciencepub.com The outcome of these photochemical reactions is influenced by stereochemical factors and the stability of the radical intermediates formed upon α-cleavage. cdnsciencepub.com

Starting MaterialReaction ConditionsMajor Product(s)Reference
Tosylhydrazone of bicyclo[3.1.1]heptan-2-oneBasic conditionsThis compound, norbornene, tricyclene researchgate.net
Tosylhydrazone of bicyclo[3.1.1]heptan-3-oneBasic conditionsThis compound researchgate.net
3-Diazonorpinan-2-onePhotolysisKetene dimer (via Wolff rearrangement) researchgate.net
6,6-dimethylbicyclo[3.1.1]heptan-2-onesPhotolysis in methanolUnsaturated aldehydes cdnsciencepub.comcdnsciencepub.com

Acid-catalyzed reactions in the bicyclo[3.1.1]heptane system have also been explored. For example, the acid-catalyzed alkoxy exchange of 2,2-dimethoxybicyclo[3.1.1]heptane proceeds without any rearrangement of the carbon skeleton. researchgate.netresearchgate.net This indicates the stability of the bicyclo[3.1.1]heptyl cation under these specific conditions, which is not always the case, as norpinyl-norbornyl rearrangements are known to occur with certain substrates. researchgate.net Such studies are crucial for understanding the reactivity of these bicyclic systems and for designing synthetic routes that either promote or avoid skeletal rearrangements.

Hydrolysis of Allylic Bromides and Deamination of Amines for Bicyclo[3.1.1]hept-3-en-2-ol Synthesis

Classical approaches to specific bicyclo[3.1.1]heptane derivatives include the hydrolysis of allylic bromides and the deamination of corresponding amines. For instance, the synthesis of bicyclo[3.1.1]hept-3-en-2-ol can be achieved through the hydrolysis of the allylic bromide, bicyclo[3.1.1]hept-3-en-2-yl bromide. researchgate.net Similarly, the nitrous acid deamination of bicyclo[3.1.1]hept-3-en-2-yl amine also exclusively yields bicyclo[3.1.1]hept-3-en-2-ol. researchgate.net These methods provide direct routes to this specific alcohol, which can serve as a precursor for further functionalization within the bicyclo[3.1.1]heptane framework.

Modern and Stereoselective Synthetic Strategies for Bicyclo[3.1.1]heptane Frameworks

Contemporary synthetic efforts have focused on developing more efficient and stereoselective methods to construct the bicyclo[3.1.1]heptane core and its derivatives. These modern strategies often employ photochemical reactions, cycloadditions, and advanced catalytic systems to achieve high levels of control and complexity.

Intramolecular Photocycloaddition Reactions for Bicyclo[3.1.1]heptane Derivatives

Intramolecular photocycloaddition reactions represent a powerful tool for constructing the bicyclo[3.1.1]heptane skeleton. The UV irradiation of certain α,β,γ,δ-unsaturated esters can lead to the formation of 1,3-bridged cyclobutanes, which are characteristic of the bicyclo[3.1.1]heptane ring system. nih.govnii.ac.jp For example, the irradiation of specific unsaturated esters has been shown to produce optically active bicyclo[3.1.1]heptane derivatives. nih.govnii.ac.jp An unprecedented visible-light-mediated intramolecular crossed [2+2] cycloaddition of bis(cinnamoyl)ketenedithioacetals has also been developed, yielding bridged bicyclo[3.1.1]heptane-2,4-diones. bohrium.com

A notable aspect of these intramolecular photocycloaddition reactions is the potential for stereochemical control. In the formation of the bridged cyclobutane (B1203170) core of the bicyclo[3.1.1]heptane system, a preference for endo-stereochemistry at the C-6 bridgehead has been observed in the resulting cross-adducts. nih.govnii.ac.jp This stereoselectivity is a crucial feature for the synthesis of specific, well-defined three-dimensional structures. The regulation of substituents at the terminal position of the olefin can afford bridged bicyclic alkenes with excellent regioselectivity and stereoselectivity. scilit.com

Intermolecular [2+2]-Photocycloaddition via Triplet Energy Transfer Catalysis

Intermolecular [2+2]-photocycloaddition reactions, particularly those involving bicyclo[1.1.0]butanes (BCBs), have emerged as a valuable strategy. These reactions can be facilitated by visible light-mediated triplet energy transfer catalysis. researchgate.net While this specific approach has been more extensively documented for the synthesis of bicyclo[2.1.1]hexanes, the principles of using a photosensitizer to enable the cycloaddition of a 2σ-electron system like a BCB with a 2π-electron system are relevant. researchgate.netresearchgate.net The development of dual-catalyst systems, employing a chiral Lewis acid and an iridium(III) photocatalyst, has enabled highly enantioselective [2+2] photocycloadditions of simple acyclic compounds like cinnamate (B1238496) esters. acs.org Computational studies suggest that the Lewis acid can enhance the rate of Dexter energy transfer by stabilizing the triplet state of the substrate and modulating the frontier molecular orbitals. acs.org

Cycloaddition and Annulation Reactions for Bicyclic Scaffolds

A variety of cycloaddition and annulation reactions are employed to construct bicyclic frameworks, including those related to the bicyclo[3.1.1]heptane system. Annulation, the formation of a ring onto a pre-existing system, is a broad and powerful strategy in organic synthesis. scripps.edu

[3σ+2σ] Cycloaddition: A photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. nih.govacs.orgresearchgate.net This method is notable for its mild conditions and its ability to create unique meta-substituted arene bioisosteres. nih.govacs.orgresearchgate.net

[2σ+2σ] Radical Cycloaddition: A radical [2σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, catalyzed by a boronyl radical, provides an atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. bohrium.comnih.gov

(3+3) Cycloadditions: The (3+3) cycloaddition of bicyclobutanes represents an efficient method for accessing the bicyclo[3.1.1]heptane skeleton with 100% atom economy. thieme-connect.com This includes Ti(III)-catalyzed (3+3) annulation of bicyclo[1.1.0]butanes with vinyl azides to afford 2-azabicyclo[3.1.1]heptene scaffolds. acs.orgnih.gov

(3+2) Annulation: While leading to related bicyclic systems like bicyclo[3.1.0]hexanes, the principles of (3+2) annulation are relevant. For instance, scandium-catalyzed dipolar (3+2) annulation of bicyclo[1.1.0]butanes with vinyl azides generates 2-azidobicyclo[2.1.1]hexanes, which can then rearrange to form 3-azabicyclo[3.1.1]heptenes. acs.orgnih.gov

Higher-Order Cycloaddition: A Lewis acid-catalyzed higher-order [8+3] cycloaddition of bicyclo[1.1.0]butanes with troponoids has been developed to synthesize cycloheptatriene-fused hetero-bicyclo[3.1.1]heptanes. chemrxiv.org

The following table summarizes various cycloaddition strategies for the synthesis of bicyclo[3.1.1]heptane and related frameworks.

Cycloaddition TypeReactantsCatalyst/ConditionsProductReference(s)
[3σ+2σ]Bicyclo[1.1.0]butanes, CyclopropylaminesPhotoredox CatalystTrisubstituted Bicyclo[3.1.1]heptanes nih.gov, researchgate.net, acs.org
[2σ+2σ]Bicyclo[1.1.0]butanes, Cyclopropyl ketonesBoronyl RadicalHighly Substituted Bicyclo[3.1.1]heptanes bohrium.com, nih.gov
(3+3)BicyclobutanesTi(III) Catalyst2-Azabicyclo[3.1.1]heptenes acs.org, nih.gov
(3+2) Annulation/RearrangementBicyclo[1.1.0]butanes, Vinyl AzidesScandium Catalyst3-Azabicyclo[3.1.1]heptenes acs.org, nih.gov
[8+3]Bicyclo[1.1.0]butanes, TroponoidsLewis AcidCycloheptatriene-fused Hetero-bicyclo[3.1.1]heptanes chemrxiv.org

Catalytic Approaches for Derivatization

Catalysis plays a crucial role in the derivatization of the bicyclo[3.1.1]heptane scaffold, particularly for the introduction of heteroatoms.

A notable example is the Europium(III) triflate (Eu(OTf)₃)-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. bohrium.comchinesechemsoc.org This reaction provides access to polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. chinesechemsoc.org This method establishes a new approach for constructing the bicyclo[3.1.1]heptane skeleton containing heteroatoms through Lewis acid catalysis. chinesechemsoc.org The development of catalytic and highly efficient methods for the regio- and stereoselective construction of such N-heterocycles is an active area of research. researchgate.net

Relay catalysis is another powerful strategy. For instance, an In(OTf)₃/iridium relay catalysis has been successfully used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org This process involves the Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones with N-allyl carbonates, followed by an intramolecular enantioselective ring closure catalyzed by a chiral iridium complex. chinesechemsoc.org

The following table details catalytic approaches for the derivatization of the bicyclo[3.1.1]heptane framework.

Catalyst SystemReaction TypeReactantsProductReference(s)
Eu(OTf)₃Formal Dipolar [4π+2σ] CycloadditionBicyclo[1.1.0]butanes, NitronesPolysubstituted 2-Oxa-3-azabicyclo[3.1.1]heptanes chinesechemsoc.org, bohrium.com
In(OTf)₃/IridiumRelay Catalysis (Ring-opening/Intramolecular Ring Closure)Bicyclo[1.1.0]butane ketones, N-allyl carbonatesChiral 2-Azabicyclo[3.1.1]heptanes chinesechemsoc.org

Synthesis of Key this compound-Derived Synthons and Building Blocks

The this compound scaffold is a valuable structural motif in organic synthesis, serving as a precursor to a wide array of more complex molecules. The strategic functionalization of this bicyclic system allows for the generation of key synthons and building blocks with diverse applications.

Preparation of Functionalized this compound Systems (e.g., mercapto, trimethyl derivatives)

The introduction of various functional groups onto the this compound framework is crucial for its use as a versatile building block. Methods for creating mercapto and trimethyl derivatives have been developed, expanding the synthetic utility of this compound class.

The synthesis of mercapto-2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene can be accomplished through standard organic transformations, such as cyclization reactions and the introduction of the mercapto group via nucleophilic substitution or addition. ontosight.ai This compound, with its characteristic mercaptan odor, presents a unique combination of a rigid bicyclic structure and a reactive thiol group, making it a potential intermediate for medicinal chemistry and materials science. ontosight.ai

Trimethyl derivatives of this compound are also significant synthetic targets. For instance, 2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene, commonly known as α-pinene, is a major component of turpentine (B1165885) and serves as a starting material for numerous synthetic transformations. It can be isolated from natural sources by fractional distillation. The synthesis of other trimethylated analogs, such as 3,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene, can be achieved through various organic reactions, including cycloadditions and rearrangements, providing building blocks for pharmaceuticals and agrochemicals. ontosight.ai Furthermore, the synthesis of (1S,5S)-4-alkyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-ones from (1R,5S)-(+)-nopinone has been reported as a route to chiral building blocks for asymmetric synthesis. researchgate.net

The functionalization is not limited to mercapto and methyl groups. The thermal rearrangement of substituted 6-exo-vinylbicyclo[3.1.0]hex-2-enes provides a pathway to functionalized bicyclo[3.2.1]octa-2,6-dienes, demonstrating the versatility of related bicyclic systems in generating structural diversity. cdnsciencepub.com Additionally, methods for synthesizing multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes have been developed, which are considered potential bioisosteres for meta-substituted arenes. researchgate.net

Derivative NameCommon NameSynthesis MethodStarting MaterialReference
mercapto-2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene-Cyclization and nucleophilic substitution/addition- ontosight.ai
2,6,6-trimethyl-bicyclo[3.1.1]hept-2-eneα-PineneFractional distillation of turpentineTurpentine
3,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene-Cycloaddition reactions and rearrangements- ontosight.ai
(1S,5S)-4-Alkyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one(-)-Verbenone (B192643) and homologsTransformation via (+)-apoverbenone(1R,5S)-(+)-Nopinone researchgate.net

Routes to Myrtenol (B1201748) and Nopol (6,6-dimethylthis compound-2-methanol/ethanol)

Myrtenol (6,6-dimethylthis compound-2-methanol) and Nopol (6,6-dimethylthis compound-2-ethanol) are two important derivatives of the this compound system, widely used in the fragrance and pharmaceutical industries.

Myrtenol can be prepared through several synthetic routes, most commonly starting from β-pinene. foreverest.net One method involves the chlorination, esterification, and subsequent hydrolysis of β-pinene. Another approach is the photosensitized oxidation of β-pinene followed by reduction. foreverest.net A widely used method is the direct oxidation and isomerization of β-pinene. foreverest.net The isomerization of β-pinene oxide in the presence of a strong base, such as organometallic compounds or alkali metal alcoholates, also yields myrtenol. google.com Furthermore, myrtenol can be obtained from the allylic oxidation of α-pinene using selenium dioxide, where it is often a co-product with myrtenal (B1677600). mdpi.com The opening of the β-pinene oxide ring under acidic conditions can also lead to myrtenol, although it is often a side product in the synthesis of perillyl alcohol. researchgate.net

Nopol is primarily synthesized via the Prins reaction, which involves the condensation of β-pinene with paraformaldehyde. researchgate.neteafit.edu.co This reaction is typically catalyzed by a Lewis acid. researchgate.net Various catalysts have been explored to improve the selectivity and yield of this reaction. Sulfated zirconia has been shown to be an effective catalyst. researchgate.net Heterogeneous catalysts, such as MCM-41 and tin-grafted MCM-41 (Sn-MCM-41), have also been employed, with Sn-MCM-41 demonstrating high activity and recyclability. rsc.orgrsc.org Traditional methods have utilized zinc chloride as a catalyst, but emergent processes focus on more environmentally friendly heterogeneous catalytic systems. eafit.edu.coeafit.edu.co

CompoundCommon NameSynthetic RouteKey Reagents/CatalystsStarting MaterialReference
6,6-dimethylthis compound-2-methanolMyrtenolOxidation and isomerization-β-Pinene foreverest.net
Isomerization of β-pinene epoxideStrong base (e.g., Li/Na alkyl amides)β-Pinene epoxide google.com
Allylic oxidationSelenium dioxideα-Pinene mdpi.com
6,6-dimethylthis compound-2-ethanolNopolPrins condensationLewis acid (e.g., Sulfated zirconia, ZnCl2)β-Pinene, Paraformaldehyde researchgate.neteafit.edu.co
Prins condensationHeterogeneous catalyst (e.g., Sn-MCM-41)β-Pinene, Paraformaldehyde rsc.org

Synthesis of N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)propanaminium Bromide Derivatives

A specific class of functionalized this compound derivatives are N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)propanaminium bromides. These quaternary ammonium (B1175870) salts incorporate the myrtenyl moiety and have been synthesized and investigated for their biological properties.

The general synthetic strategy involves a multi-step sequence. For example, the synthesis of N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamido-N,N-dimethylpropan-1-aminium bromide starts with the preparation of an amide intermediate. mdpi.com This amide is then reacted with an excess of (+)-myrtenyl bromide in a solvent like dichloromethane (B109758) at room temperature. The reaction mixture is worked up by evaporating the solvent, washing the product with hexane, filtering, and drying under low pressure to yield the target quaternary ammonium bromide. mdpi.com

A similar approach is used for the synthesis of related derivatives where the amide portion is varied. For instance, N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylthis compound-2-carboxamido)-N,N-dimethylpropan-1-aminium bromide was synthesized from (-)-myrtenic acid. mdpi.comresearchgate.net The synthesis involved converting the acid to its acid chloride, followed by reaction with N,N-dimethyl-1,3-propanediamine (DMAPA) to form the corresponding amide. mdpi.com This amide intermediate was then reacted with (+)-myrtenyl bromide to afford the final bipharmacophore compound. mdpi.comresearchgate.net The yields for these final quaternization steps are generally high, often around 80-90%. mdpi.commdpi.com

Derivative NameSynthesis StepsKey ReagentsYieldReference
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamido-N,N-dimethylpropan-1-aminium bromideAmide formation followed by quaternizationAmide intermediate, (+)-Myrtenyl bromide, Dichloromethane91% mdpi.com
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-tetradecanamido-N,N-dimethylpropan-1-aminium bromideAmide formation followed by quaternizationAmide intermediate, (+)-Myrtenyl bromide, Dichloromethane90% mdpi.com
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylthis compound-2-carboxamido)-N,N-dimethylpropan-1-aminium bromideAcid chloride formation, amide formation, quaternization(-)-Myrtenic acid, Thionyl chloride, DMAPA, (+)-Myrtenyl bromide80% mdpi.comresearchgate.net

Reactivity and Reaction Mechanisms of Bicyclo 3.1.1 Hept 2 Ene Systems

Studies on Thermal Isomerizations and Rearrangements

The thermal behavior of bicyclo[3.1.1]hept-2-ene and its derivatives is characterized by fascinating degenerate isomerization pathways. These rearrangements often involve the formation of diradical intermediates, leading to a variety of isomeric products.

Degenerate Thermal Isomerization Pathways and Kinetic Parameters

The thermal isomerization of this compound is a process that has been the subject of detailed investigation. researchgate.netorcid.orgresearchgate.net Experimental studies, often employing isotopic labeling, have revealed that these systems can undergo rearrangements to yield products that are structurally identical to the starting material but with altered substituent positions. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions and understanding the kinetic parameters involved. researchgate.net

For instance, the thermal isomerization of bicyclo[2.1.1]hex-2-ene to bicyclo[3.1.0]hex-2-ene has been studied in the gas phase between 149–190 °C. rsc.org This reaction is homogeneous, first-order, and its rate constant is described by the Arrhenius equation, providing insight into the energetics of such rearrangements. rsc.org

Role of Diradical Intermediates in Bicyclic Rearrangements (e.g., cyclohexene-3,5-diyl)

A key feature of the thermal rearrangements of bicyclic systems like this compound is the likely involvement of diradical intermediates. researchgate.net One such proposed intermediate is the symmetric cyclohexene-3,5-diyl. researchgate.net Despite the symmetric nature of this diradical, the resulting products are often formed at unequal rates, suggesting a non-statistical product distribution. researchgate.netresearchgate.net This phenomenon is attributed to dynamic effects on the potential energy surface, where the momentum of the reaction pathway influences the final product ratio. nih.gov

Computational studies have been crucial in elucidating the role of these diradical species. researchgate.netresearchgate.net For example, in the rearrangement of bicyclo[3.1.0]hex-2-ene, calculations have shown that the cyclopropyl (B3062369) moiety can undergo homolytic bond cleavage to form an allylically stabilized biradical intermediate. researchgate.net The subsequent steps, however, and the exact mechanism leading to the final products are complex and continue to be an area of active research. researchgate.net

Carbocationic Rearrangements in this compound Derivatives

The generation of carbocations in this compound systems opens up another significant avenue of reactivity, leading to skeletal rearrangements. The extent and nature of these rearrangements are highly dependent on the reaction conditions and the specific structure of the derivative.

Norpinyl-Norbornyl Rearrangement Extent and Conditions (e.g., 2-Phenylbicyclo[3.1.1]hept-2-yl cations)

A classic example of carbocationic rearrangement in this system is the Norpinyl-Norbornyl rearrangement. researchgate.net Studies on 2-Phenylbicyclo[3.1.1]hept-2-yl cations, generated through the solvolysis of the corresponding 4-nitrobenzoate, have shown that this rearrangement occurs to a minor extent. researchgate.net The degree of rearrangement is sensitive to the solvent, being less than 6% in water and less than 1% in methanol (B129727). researchgate.net This indicates that the stability of the initial norpinyl cation, enhanced by the phenyl group, competes effectively with the rearrangement pathway.

The table below summarizes the extent of the Norpinyl-Norbornyl rearrangement under different solvolysis conditions.

Starting MaterialSolventRearrangement Product(s)Extent of Rearrangement
2-Phenylbicyclo[3.1.1]hept-2-yl 4-nitrobenzoateWaterNorbornyl derivatives< 6%
2-Phenylbicyclo[3.1.1]hept-2-yl 4-nitrobenzoateMethanolNorbornyl derivatives< 1%

Skeletal Rearrangement Absence in Acid-Catalyzed Alkoxy Exchange

In contrast to the solvolysis reactions that can lead to skeletal rearrangements, other acid-catalyzed reactions on bicyclo[3.1.1]heptane derivatives proceed without any change to the carbon framework. researchgate.net A notable example is the acid-catalyzed alkoxy exchange of 2,2-dimethoxybicyclo[3.1.1]heptane, which occurs without any skeletal rearrangement. researchgate.net This highlights the subtle interplay of reaction conditions and substrate structure in dictating the reactivity of these bicyclic systems.

Olefinic Reactivity of the this compound Double Bond

The double bond in this compound is the primary site of reactivity for a variety of chemical transformations. rsc.org Its reactivity is influenced by the strain of the bicyclic system. rsc.org This strained nature makes the double bond susceptible to reactions such as addition and polymerization.

The functionalization of the olefin is a key strategy in the synthesis of various derivatives. rsc.org However, the proximity of the strained cyclobutyl bridgehead presents a significant challenge in these functionalization reactions. rsc.org The reactivity of the double bond is also central to the polymerization of pinene, a naturally occurring this compound derivative, which can proceed through various mechanisms including free radical, cationic, and metal-mediated pathways. rsc.org

Reduction Reactions to Saturated Analogues

The conversion of this compound derivatives to their saturated bicyclo[3.1.1]heptane analogues is a fundamental transformation, typically achieved through catalytic hydrogenation. This process reduces the endocyclic double bond, and any other reducible functional groups, to yield the corresponding saturated structure.

The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral molecules, for controlling stereoselectivity. For instance, the catalytic hydrogenation of verbenone (B1202108), an α,β-unsaturated ketone with the bicyclo[3.1.1]heptene skeleton, over a palladium on carbon (Pd/C) catalyst in methanol containing pyridine (B92270), affords cis-verbanone. cdnsciencepub.com The addition of pyridine is to prevent the reduction of the ketone functionality. cdnsciencepub.com Biotransformation using cultured plant cells also presents a method for the selective reduction of the carbon-carbon double bond. Cultured cells of Nicotiana tabacum have been shown to enantioselectively reduce the C=C double bond of (1S,5S)-verbenone. researchgate.netoup.comcapes.gov.br

Similarly, the α,β-unsaturated aldehyde myrtenal (B1677600) can be reduced to the saturated aldehyde myrtanal, or further to the saturated alcohol myrtanol (B1616370), depending on the reaction conditions. researchgate.net Using a system with a binary supercritical solvent of isopropanol/CO2 over a granular Al2O3 catalyst, myrtenol (B1201748) was converted to myrtanol at elevated temperatures (465 K). researchgate.net

Below is a table summarizing typical reduction reactions of this compound derivatives.

Condensation Reactions of Aldehyde Derivatives

Aldehyde derivatives of this compound, such as myrtenal (6,6-dimethylthis compound-2-carboxaldehyde), are important substrates for condensation reactions, which are vital for forming carbon-carbon bonds. wikipedia.orgnist.govnih.gov The most common type is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.commagritek.commasterorganicchemistry.com

In a crossed aldol condensation, where the aldehyde derivative of this compound reacts with a different carbonyl compound, the reaction's course is dictated by which species forms the enolate and which acts as the electrophile. wikipedia.org For reactions between an aldehyde and a ketone, the ketone typically serves as the nucleophilic enolate. wikipedia.org

Another relevant transformation is the Prins reaction. This involves the electrophilic addition of an aldehyde, often formaldehyde, to an alkene. frontiersin.org For example, the reaction of β-pinene (an isomer of α-pinene with an exocyclic double bond) with paraformaldehyde yields nopol, an important primary alcohol in the fragrance and agrochemical industries. frontiersin.org While this involves a related pinene skeleton, it demonstrates the utility of condensation-type reactions in functionalizing these bicyclic systems.

The table below provides examples of condensation reactions involving this compound systems or closely related structures.

Strain-Mediated Reactivity in Bicyclic Hydrocarbons

The bicyclo[3.1.1]heptane skeleton, composed of fused six- and four-membered rings, possesses significant ring strain. This inherent strain is a key driver of its reactivity and is even more pronounced in related, more constrained systems like bicyclo[1.1.0]butanes (BCBs). The high strain energy of BCBs (approximately 66.3 kcal/mol) makes them powerful building blocks in organic synthesis, where strain-release serves as a thermodynamic driving force for a variety of transformations. nih.gov

A prominent application of this principle is the synthesis of bicyclo[3.1.1]heptane derivatives through cycloaddition reactions involving BCBs. These reactions leverage the high reactivity of the central, highly strained C–C bond of the BCB. Various cycloaddition strategies have been developed, including:

[2σ + 2σ] Cycloaddition: A radical cycloaddition between BCBs and cyclopropyl ketones has been developed to produce highly substituted bicyclo[3.1.1]heptane derivatives. bohrium.comnih.gov This method is atom-economical and provides access to complex 3D structures that can act as bioisosteres for benzene (B151609) rings. bohrium.comnih.gov

[3 + 3] Cycloaddition: Palladium-catalyzed double strain-release (3 + 3) cycloadditions between BCBs and vinylcyclopropanes offer a route to vinylbicyclo[3.1.1]heptanes. rsc.orgresearchgate.net Similarly, Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with dipoles like isatogens can yield complex, fused hetero-bicyclo[3.1.1]heptane systems. nih.gov

[4π + 2σ] Cycloaddition: Formal dipolar cycloadditions of BCBs with nitrones, catalyzed by Lewis acids such as Eu(OTf)₃, provide access to polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. bohrium.com

These strain-release reactions are not limited to BCBs. The this compound system itself can undergo rearrangements and additions driven by the desire to alleviate its own ring strain, often leading to the formation of different bicyclic or monocyclic products depending on the reaction conditions. The controlled harnessing of this strain energy is a powerful tool for constructing complex molecular architectures from relatively simple starting materials. rsc.orgchinesechemsoc.orgnih.govacs.orgchemrxiv.org

Table of Compounds Mentioned

Spectroscopic Characterization and Structural Elucidation in Bicyclo 3.1.1 Hept 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful and versatile analytical method for the structural determination of bicyclo[3.1.1]hept-2-ene systems. It provides detailed information about the carbon-hydrogen framework, stereochemistry, and conformational dynamics of these molecules.

Advanced NMR Techniques for Structural Assignment (e.g., 1H, 13C, 2D COSY, HSQC NMR)

The complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is fundamental to solving the structure of this compound derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the nuclei present. However, due to the often complex and crowded nature of the spectra arising from the rigid bicyclic framework, one-dimensional techniques are frequently insufficient for a complete structural assignment. acs.org

To overcome these limitations, two-dimensional (2D) NMR experiments are routinely employed. mdpi.commdpi.comresearchgate.net Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals scalar couplings between protons, typically over two or three bonds (²JHH, ³JHH). This allows for the tracing of proton-proton connectivity within the molecule. For instance, in the analysis of derivatives of the this compound system, COSY spectra are instrumental in identifying the spin systems of the constituent protons. rsc.orgjrespharm.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another critical 2D technique that correlates the chemical shifts of directly attached ¹H and ¹³C nuclei. mdpi.commdpi.comresearchgate.net This provides a direct link between the proton and carbon skeletons of the molecule, significantly simplifying the assignment process. By combining the information from COSY and HSQC experiments, chemists can piece together the complete connectivity of the molecule.

Further structural details can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the this compound ring system. mdpi.comjrespharm.com

Table 1: Representative NMR Spectroscopic Data for a this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations
H-1 2.36 (ddd) 57.37 (d) H-7, H-5 C-2, C-5, C-6, C-7
H-2 - 203.31 (s) - -
H-3 5.32 (m) 124.43 (d) H-4, H-5 C-1, C-2, C-4, C-5
H-4 - 169.05 (s) - -
H-5 2.25 (m) 50.33 (d) H-1, H-3, H-7 C-1, C-3, C-4, C-6, C-7
H-6 - 53.86 (s) - -
H-7 2.06 (dm), 1.08 (d) 41.09 (t) H-1, H-5 C-1, C-5, C-6
H-8 - 50.48 (t) - -
H-9 1.27 (s) 26.61 (q) - C-1, C-5, C-6
H-10 0.94 (s) 22.32 (q) - C-1, C-5, C-6

Data is illustrative and based on findings for similar bicyclic systems. mdpi.com

Isotope Shift Analysis in NMR Spectroscopy for Mechanistic Insights

Isotope shift analysis in NMR spectroscopy is a subtle yet powerful tool for gaining mechanistic insights and understanding molecular structure and dynamics. huji.ac.il This technique relies on the small changes in chemical shifts that occur when an atom is replaced by one of its isotopes, most commonly the substitution of a proton (¹H) with deuterium (B1214612) (²H). huji.ac.ilnih.gov

The magnitude of the isotope shift is influenced by several factors, including the fractional change in mass of the atom, the distance between the isotopic substitution and the observed nucleus, and the nature of the chemical bonds involved. huji.ac.il In the context of this compound systems, deuterium isotope effects on ¹³C chemical shifts can provide valuable information. researchgate.net The nuclear magnetic shielding is dependent on the vibrationally and rotationally averaged bond lengths and bond angles, which are subtly altered upon isotopic substitution. researchgate.net

These isotope shifts can be categorized as primary or secondary. A primary isotope shift is the difference in chemical shift between two isotopes of the same element, such as ¹H and ²H. huji.ac.il Secondary isotope shifts are observed on a nucleus due to isotopic substitution at a neighboring atom. huji.ac.ilnih.gov These shifts can be transmitted through two, three, or even four bonds and their magnitudes can be correlated with stereochemical features and internuclear distances. nih.gov For example, four-bond isotope shifts have been shown to correlate with torsional angles. nih.gov

Dynamic NMR studies, which investigate chemical exchange processes, can also benefit from isotope effects. The kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution, can be monitored by NMR to elucidate reaction mechanisms. acs.org For bicyclic systems, understanding degenerate thermal isomerizations can be aided by analyzing deuterium isotope effects on ¹³C chemical shifts. researchgate.net

Detailed NMR Spectral Analysis of this compound Systems (e.g., Myrtenal)

Myrtenal (B1677600), a naturally occurring monoterpene aldehyde with a this compound core, serves as an excellent case study for the detailed NMR spectral analysis of this class of compounds. acs.orgnih.govnih.gov The structural elucidation of myrtenal and its derivatives relies heavily on a comprehensive analysis of their ¹H and ¹³C NMR spectra. nih.govnih.govuq.edu.au

The ¹H NMR spectrum of myrtenal displays characteristic signals for the olefinic proton, the aldehydic proton, and the various aliphatic protons of the bicyclic ring system. nih.gov The gem-dimethyl group on the cyclobutane (B1203170) ring typically gives rise to two distinct singlet signals, reflecting their different magnetic environments. nih.gov The bridgehead protons and the methylene (B1212753) protons exhibit complex splitting patterns due to intricate spin-spin coupling networks.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the aldehyde, the two olefinic carbons, and the aliphatic carbons of the ring. nih.govnih.gov The chemical shifts of these carbons are sensitive to the geometry and substitution pattern of the molecule.

A detailed analysis of the coupling constants observed in the ¹H NMR spectrum, often in conjunction with 2D NMR data, is crucial for determining the conformation of the bicyclo[3.1.1]heptane skeleton. acs.org The geometry of myrtenal has been extensively studied, and the NMR data has been used to refine its three-dimensional structure. acs.org The synthesis and characterization of various derivatives of myrtenal further showcase the utility of NMR in confirming the successful modification of the this compound framework. researchgate.netmdpi.com

Table 2: ¹H and ¹³C NMR Spectral Data for Myrtenal

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 ~2.5 ~40.7
2 - ~151.0
3 ~6.5 ~140.0
4 ~2.3 ~31.5
5 ~2.1 ~40.0
6 - ~38.0
7 ~2.4, ~1.2 ~31.0
8 (gem-CH₃) ~1.3 ~26.0
9 (gem-CH₃) ~0.8 ~21.0
10 (CHO) ~9.4 ~192.0

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various sources. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nist.gov For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

The C=C stretching vibration of the double bond in the this compound ring typically appears in the region of 1640-1680 cm⁻¹. The exact position of this band can be influenced by substitution on the double bond. The C-H stretching vibrations of the olefinic protons are usually observed above 3000 cm⁻¹.

The IR spectra of derivatives will show characteristic absorption bands for their respective functional groups. For instance, in myrtenal, a strong C=O stretching band for the aldehyde group is prominent around 1680-1700 cm⁻¹. mdpi.com In myrtenol (B1201748), the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1200 cm⁻¹ are indicative of the hydroxyl group. nist.govchemicalbook.com The analysis of the IR spectra of various synthetic derivatives of this compound is a standard procedure to verify the introduction of new functional groups. mdpi.comresearchgate.netmdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=C (alkene) Stretching 1640 - 1680
=C-H (alkene) Stretching 3010 - 3095
C=O (aldehyde) Stretching 1680 - 1700
O-H (alcohol) Stretching (broad) 3200 - 3600
C-O (alcohol) Stretching 1000 - 1200

Data compiled from various spectroscopic resources. mdpi.comnist.govresearchgate.net

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.govnist.gov It also provides structural information through the analysis of fragmentation patterns.

In the analysis of this compound and its derivatives, electron ionization (EI) mass spectrometry is commonly used. The mass spectrum of the parent compound or its derivatives will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. nist.govnist.gov The fragmentation pattern observed in the mass spectrum is often characteristic of the bicyclic ring system and can be used for identification purposes. For example, the mass spectrum of myrtenal shows a prominent molecular ion peak at m/z 150, corresponding to its molecular formula C₁₀H₁₄O. nih.govnist.gov The fragmentation pattern includes characteristic losses of small neutral molecules or radicals, providing clues about the structure.

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for the analysis of complex mixtures containing this compound derivatives, such as essential oils. researchgate.net GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for their identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. mdpi.commdpi.commdpi.com

An article on the spectroscopic characterization and structural elucidation of the specific chemical compound This compound cannot be generated as requested.

Extensive research has revealed a significant lack of specific analytical data (Electron Ionization Mass Spectrometry, Gas Chromatography-Mass Spectrometry, and Gas Chromatography) for the unsubstituted parent compound, this compound.

The available scientific literature and spectroscopic databases focus almost exclusively on its numerous substituted derivatives, such as α-pinene (2,6,6-trimethylthis compound), nopol, and myrtenol. While data for these derivatives are plentiful, they are not applicable to the parent compound specified in the request.

A 2014 article on the compound's thermal isomerizations confirms that the parent this compound was first synthesized and identified in 1972. researchgate.net However, the detailed, specific mass spectral fragmentation data and gas chromatography parameters required to fulfill the request for the parent molecule are not present in the available search results.

Given the strict instructions to focus solely on this compound and to ensure scientific accuracy, providing an article based on data from its derivatives would be inappropriate and misleading. Therefore, the required content cannot be created at this time.

Theoretical and Computational Chemistry Studies of Bicyclo 3.1.1 Hept 2 Ene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in providing a detailed understanding of the molecular geometry and electronic landscape of bicyclo[3.1.1]hept-2-ene. These methods allow for the precise determination of bond lengths, bond angles, and electronic properties, which are crucial for interpreting its chemical behavior.

Density Functional Theory (DFT) has been widely applied to investigate the properties of this compound and its derivatives. The B3LYP functional, in particular, has been utilized to explore potential energy landscapes. For instance, in studies of the thermal isomerizations of bicyclic systems, DFT calculations have been employed to map out the complex potential energy surfaces governing these rearrangements. researchgate.net These calculations are essential for understanding the energetic relationships between different isomers and the barriers to their interconversion.

A study on the ozonolysis of α-pinene, a substituted this compound, also utilized the B3LYP method to investigate the reaction mechanism, highlighting the utility of this approach for understanding the reactivity of this class of molecules. Furthermore, geometry optimizations of related bicyclo[3.1.1]heptene derivatives have been performed using functionals like CAM-B3LYP, demonstrating the versatility of DFT in handling these strained systems. chemrxiv.org

For a more rigorous treatment of electron correlation, especially in cases of bond breaking and formation or electronically excited states, ab initio and post-Hartree-Fock methods are employed. Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are particularly powerful for studying reaction pathways. researchgate.net These methods have been applied to investigate the degenerate thermal isomerizations of this compound, providing critical insights into the diradical intermediates and transition states involved. researchgate.net Such high-level calculations are necessary to accurately describe the electronic structure changes that occur during these complex chemical transformations.

Potential Energy Surface Mapping and Reaction Trajectory Analysis for Isomerizations

The thermal isomerizations of this compound present a fascinating case of degenerate rearrangements. Computational studies have been directed at mapping the potential energy surface (PES) for these processes. researchgate.net By identifying the stationary points (minima corresponding to stable isomers and saddle points corresponding to transition states) on the PES, a detailed reaction mechanism can be constructed.

Reaction trajectory analysis, often performed in conjunction with PES mapping, can provide a dynamic picture of the isomerization process. These simulations follow the path of the atoms over time as the molecule traverses the potential energy surface from reactant to product, offering insights into the factors that control product distributions, especially in cases where multiple pathways exist.

Investigation of Transition States and Activation Energies for Competing Pathways

A key aspect of understanding the reactivity of this compound is the characterization of the transition states and the determination of activation energies for competing reaction pathways. For example, in the degenerate thermal isomerizations, different pathways can lead to the same product, but with different activation barriers. researchgate.net

Computational methods allow for the precise location of transition state structures and the calculation of their energies. This information is vital for predicting which reaction pathways will be favored under specific conditions. For instance, the activation energies for different isomerization routes can explain the observed product ratios in experimental studies.

Below is a representative table illustrating how activation energies for competing pathways might be presented.

PathwayTransition StateCalculated Activation Energy (kcal/mol)
Isomerization ATS125.4
Isomerization BTS228.1
Isomerization CTS330.5
Note: The values in this table are illustrative and intended to represent typical data from computational studies.

Orbital Interaction Analysis (e.g., Natural Bond Orbital (NBO) calculations for hyperconjugative stabilization)

Hyperconjugative interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. These interactions can significantly stabilize a molecule or a transition state. In the context of this compound, NBO analysis could be used to probe the interactions between the strained sigma framework and the pi system of the double bond, as well as to understand the electronic effects of substituents.

An example of how NBO analysis results could be tabulated is shown below, illustrating a hypothetical hyperconjugative interaction.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
σ(C1-C7)π(C2-C3)1.2
σ(C5-C6)σ(C1-C7)2.5
Note: This table presents hypothetical data to illustrate the output of an NBO analysis.

Computational Data for Structural Descriptors and Electronic Properties

Computational chemistry provides a wealth of data on the structural and electronic properties of molecules. For this compound, these calculations can yield precise values for bond lengths, bond angles, dihedral angles, dipole moment, and orbital energies (HOMO and LUMO). This data is fundamental for a complete understanding of the molecule's structure and reactivity.

Below is a table summarizing some key computed structural and electronic properties for this compound, based on typical values obtained from DFT calculations.

PropertyValue
Structural Descriptors
C1-C2 Bond Length1.51 Å
C2=C3 Bond Length1.34 Å
C1-C7 Bond Length1.54 Å
C1-C6-C5 Angle88.5°
Electronic Properties
Dipole Moment0.3 D
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Note: The values in this table are representative and based on typical computational results for similar molecules.

Applications of Bicyclo 3.1.1 Hept 2 Ene and Its Derivatives in Advanced Organic Synthesis

Bicyclo[3.1.1]hept-2-ene as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and conformational rigidity of the this compound skeleton make it an excellent starting point for asymmetric synthesis. angenechemical.com Chiral derivatives of this compound serve as versatile building blocks for the enantioselective synthesis of a variety of organic molecules.

A notable example involves the use of (1R,5S)-(+)-nopinone, a derivative of bicyclo[3.1.1]heptane, to synthesize (1S,5S)-4-alkyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-ones. acs.orgresearchgate.net This transformation provides access to compounds like (-)-verbenone (B192643) and its C(4)-alkyl homologs, which are valuable chiral synthons. researchgate.net These building blocks have been subsequently used in the synthesis of other complex chiral molecules. researchgate.net The rigid bicyclic structure provides effective stereochemical control during synthetic transformations. angenechemical.com

Derivatives such as (1R,5S)-6,6-Dimethylthis compound-2-carbaldehyde (derived from (-)-myrtenal) and (1S,5S,6R)-2,6-Dimethyl-6-(4-methylpent-3-en-1-yl)this compound are also recognized as important chiral building blocks in asymmetric synthesis. bldpharm.combldpharm.com The functional groups on these derivatives, such as aldehydes and alcohols, provide handles for further synthetic manipulations while the core bicyclic structure dictates the stereochemical outcome of the reactions. angenechemical.combldpharm.com

Development of Complex Polycyclic Structures Utilizing the this compound Scaffold

The strained nature of the this compound ring system makes it a reactive template for the construction of more intricate polycyclic structures. Cycloaddition reactions are a common strategy to expand upon this scaffold. For instance, derivatives of this compound can undergo cycloadditions to build complex polycyclic frameworks. ontosight.ai

Research has demonstrated the synthesis of multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes through a formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones, catalyzed by Eu(OTf)3. researchgate.net This method allows for the creation of bicyclo[3.1.1]heptanes with multiple heteroatoms. researchgate.net Similarly, photocatalyzed [3σ+2σ] and [3σ+2π] cycloadditions involving bicyclo[1.1.0]butanes have been employed to synthesize bicyclo[3.1.1]heptanes. researchgate.net

Furthermore, the bicyclo[3.1.1]heptane framework has been utilized to access complex polycyclic indolines from readily available indoles and bicyclo[1.1.0]butanes through a Lewis acid-promoted formal cycloaddition. researchgate.net This reaction proceeds via a stepwise mechanism involving nucleophilic addition followed by an intramolecular Mannich reaction to yield rigid indoline-fused polycyclic structures. researchgate.net

Precursors for Specialized Reagents and Ligands in Organic Transformations

Derivatives of this compound serve as valuable precursors for the synthesis of specialized reagents and ligands that find application in various organic transformations. The unique steric and electronic properties of this bicyclic system can be imparted to the resulting reagents and ligands, influencing the outcome of the reactions in which they are employed.

For instance, (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has been utilized as a building block in organic synthesis and as a ligand in coordination chemistry. The chiral backbone of bicyclo[3.1.1]heptane derivatives has also been incorporated into the synthesis of chiral ligands, which are crucial for enantioselective catalysis. The rigid structure of the bicyclo[3.1.1]heptane scaffold helps in creating a well-defined chiral environment around a metal center, thus enabling high levels of stereocontrol in catalytic reactions.

Synthesis of Other Bicyclic Scaffolds (e.g., bicyclo[2.1.1]hexanes)

The this compound framework can be manipulated through rearrangement reactions to access other valuable bicyclic systems, such as bicyclo[2.1.1]hexanes. These smaller bicyclic structures are of significant interest in medicinal chemistry as they can serve as bioisosteres for aromatic rings. researchgate.net

One synthetic strategy involves photochemical reactions. For example, a modular approach to 1,2-disubstituted bicyclo[2.1.1]hexane modules utilizes a [2+2] cycloaddition. rsc.orgchemrxiv.org While some methods have proven challenging, such as attempted Beckmann rearrangements on certain bicyclo[3.1.1] systems which resulted in decomposition, photochemical approaches have shown promise. chemrxiv.org The synthesis of bicyclo[2.1.1]hex-2-ene itself has been a subject of synthetic interest. acs.org

Recent advancements have focused on catalyst-controlled regiodivergent synthesis of bicyclo[2.1.1]hexanes via photochemical strain-release cycloadditions, allowing for the targeting of different regioisomers from a common starting material. researchgate.net Another approach reports the synthesis of bicyclo[2.1.1]hexanes through an intramolecular formal (3+2) cycloaddition of allylated cyclopropanes. nih.gov These methods highlight the utility of strained ring systems in accessing diverse and synthetically challenging bicyclic scaffolds.

Polymer Chemistry Research Involving Bicyclo 3.1.1 Hept 2 Ene Monomers

Terpolymerization Strategies with Bicyclo[3.1.1]hept-2-ene Derivatives

Terpolymerization, the process of combining three distinct monomers, has been employed to create functional polyolefins incorporating this compound derivatives. A notable strategy involves the synthesis of ethylene-based terpolymers that contain a norbornene comonomer with an antioxidant phenolic group (NArOH) and either 1-hexene (B165129) or unsubstituted norbornene. cnr.it These terpolymers are designed to be structurally compatible with widely used materials like low-density polyethylenes (LDPEs) and cyclic olefin copolymers (COCs). cnr.it

The key advantage of this approach is the creation of non-releasing macromolecular antioxidants. When these terpolymers are melt-blended with commercial polyethylenes, the antioxidant functionality, being part of the polymer backbone, is prevented from leaching out. This leads to materials with enhanced long-term thermal and thermo-oxidative stability. cnr.it

Table 1: Exemplary Terpolymer Compositions

Monomer 1 Monomer 2 Monomer 3 (Functional Bicyclic Monomer) Resulting Polymer Application
Ethylene 1-Hexene (1-3 mol%) Norbornene with antioxidant phenolic functionality (NArOH) (0.3-0.7 mol%) Non-releasing antioxidant additive for LDPE

This table illustrates terpolymerization strategies for creating functional additives.

Homopolymerization of this compound Derivatives

The homopolymerization of this compound derivatives, particularly those derived from α-pinene and β-pinene, has been explored to produce polymers with unique thermal and structural properties. For instance, the homopolymer of 2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene (α-pinene) is a synthetic polymer known for its high thermal stability. ontosight.ai

The polymerization of 6,6-dimethyl-2-vinyl-bicyclo[3.1.1]hept-2-ene, also known as nopadiene, can be initiated by benzoyl peroxide, resulting in a sticky, yellow solid. core.ac.uk Thermolysis of benzoyl peroxide with nopadiene can produce high molecular weight polymers (8,000-12,000 MW) that are similar to polystyrene but exhibit a higher softening point. nasa.gov

Mechanisms of Polymerization (e.g., free radical, cationic, metal-mediated metathesis)

The polymerization of this compound and its derivatives can proceed through various mechanisms, each influencing the structure and properties of the resulting polymer. rsc.org

Free Radical Polymerization: This mechanism has been used for monomers like 6,6-dimethyl-2-vinyl-bicyclo[3.1.1]hept-2-ene (nopadiene), often initiated by peroxides like benzoyl peroxide. core.ac.uk Recently, atom transfer radical polymerization (ATRP) has been attempted with β-pinene, though it has primarily yielded low molecular weight oligomers. nih.gov

Cationic Polymerization: This is a common method for polymerizing pinene isomers. Lewis acids such as aluminum chloride (AlCl₃), ethylaluminum dichloride (EtAlCl₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are effective catalysts. rsc.orgnih.gov The polymerization of β-pinene with a TiCl₄ catalyst can be achieved under a range of temperatures, from cryogenic to room temperature. nih.gov Cationic polymerization of α-pinene often involves rearrangement of the cyclohexenyl ring. rsc.org

Metal-Mediated Polymerization: Late transition metal catalysts, such as those based on nickel and palladium, have been utilized for the polymerization of β-pinene. rsc.org These catalysts are often less acidic and more tolerant of various functional groups and solvents. For example, a diimine nickel complex, activated by methylaluminoxane (B55162) (MAO), has been shown to effectively polymerize β-pinene. rsc.org The mechanism involves the insertion of the activated nickel into the double bond of the pinene monomer, followed by chain transfer. rsc.org

Influence of Bicyclic Structure on Polymer Properties and Applications (Focus on structural control over material attributes)

The rigid and bulky bicyclic structure of this compound derivatives significantly impacts the properties of the resulting polymers. This structural feature allows for a high degree of control over the material attributes.

The incorporation of these bulky bicyclic monomers into a polymer chain generally enhances its thermal stability. ontosight.ai This makes such polymers suitable for applications requiring heat resistance. For instance, the homopolymer of α-pinene is noted for its high thermal stability. ontosight.ai

In copolymers, the rigidity imparted by the bicyclic unit can be balanced by the flexibility of other monomer units. For example, in a copolymer of 2,6,6-trimethylthis compound and isoprene (B109036) (2-methyl-1,3-butadiene), the rigid bicyclic segments and flexible isoprene segments can lead to materials with desirable mechanical properties like toughness and impact resistance. ontosight.ai

Furthermore, the specific structure of the bicyclic monomer can influence the optical properties of the polymer, suggesting potential applications in optoelectronic devices. ontosight.ai The stereogenic centers and prochiral olefinic carbons in pinene isomers provide opportunities to control the thermal and optical activities of the synthesized polymers. rsc.org

Oligomerization of Pinene-Derived Monomers

Oligomers, which are molecules composed of a small number of repeating monomer units (typically 2 to 5), can be formed from pinene-derived monomers. google.com These oligomers can be either homo-oligomers, made from a single type of monomer like β-pinene, or hetero-oligomers, formed from different monomers such as γ-terpinene and β-pinene. google.com

The formation of dimers, a specific type of oligomer, has been observed in the ozonolysis of α-pinene. mit.edu These dimers are thought to form through various mechanisms, including esterification of two monomeric units or through peroxy radical dimerization in the gas phase. mit.edu Research has also provided evidence for the existence of cross-product dimers when a mixture of volatile organic compounds, including α-pinene, is oxidized. mit.edu

The synthesis of low molecular weight oligomers of poly(β-pinene) has been achieved through cationic polymerization at elevated temperatures (10–50 °C) using EtAlCl₂ in toluene, albeit with relatively low yields. nih.gov Atom transfer radical polymerization (ATRP) of β-pinene has also been reported to produce oligomers. nih.gov

Biocatalysis and Biotransformation of Bicyclo 3.1.1 Hept 2 Ene Systems

Enzymatic Transformations of Pinene Enantiomers

The enzymatic conversion of pinene enantiomers, such as α-pinene and β-pinene, represents a significant area of study for synthesizing valuable monoterpenoids. The process often begins with the enzymatic cyclization of geranyl pyrophosphate. nih.gov This conversion is thought to proceed through an initial isomerization of the substrate into the linalyl pyrophosphate enantiomers, (-)-(3R)- and (+)-(3S)-linalyl pyrophosphate. nih.gov The subsequent cyclization of these intermediates occurs in a way that retains the original stereochemistry at the C1 position of the geranyl precursor, ultimately yielding the corresponding pinene enantiomers. nih.gov

Cytochrome P450 (CYP) enzymes play a crucial role in the biocatalytic transformations of pinenes, creating a variety of oxygenated products from a single substrate. nih.gov The complexity of these reactions arises from the multiple reactive sites on the pinene structure and the multistate reactivity of CYP enzymes. nih.gov Theoretical studies have elucidated that the mechanism likely involves hydrogen abstraction followed by a hydroxylation step. nih.gov In the case of α-pinene, the most stable radical intermediates are formed at the epsilon allylic positions, which then lead to the formation of hydroxylated products. nih.gov

Whole-cell biocatalysts, such as immobilized cells of the Norway spruce (Picea abies), have been shown to effectively transform both enantiomers of α-pinene. nih.govtandfonline.com The primary products from this biotransformation are cis- and trans-verbenol (B156527). nih.govtandfonline.com The trans-verbenol is then further oxidized to verbenone (B1202108). nih.govtandfonline.com A key feature of this process is that the enantiomeric purity of the products generally corresponds to that of the initial pinene substrate. nih.govtandfonline.com

Microbial and Plant Cell Culture Applications in Biotransformation (e.g., Psychotria brachyceras and Rauvolfia sellowii)

The use of microbial and plant cell cultures for the biotransformation of bicyclo[3.1.1]hept-2-ene systems is a well-established, selective, and sustainable method.

Cell suspension cultures from plants like Psychotria brachyceras and Rauvolfia sellowii are particularly effective in converting α-pinene enantiomers into their corresponding verbenone forms. ejbiotechnology.infounirioja.es Research has shown that P. brachyceras is highly selective for (-)-α-pinene, achieving an 80.9% conversion to (-)-verbenone (B192643) after a 10-day incubation period. ejbiotechnology.infounirioja.es Conversely, Rauvolfia sellowii is capable of converting both enantiomers, producing (-)-verbenone with a 37.6% conversion in seven days and (+)-verbenone with a 32.2% conversion in ten days. ejbiotechnology.info In these biotransformations, the primary product is trans-verbenol, which is then slowly biocatalyzed to verbenone. ejbiotechnology.info

Fungi also serve as powerful biocatalysts. For example, resting cells of Aspergillus niger can convert α-pinene to verbenone, with studies showing a 16.5% molar yield after optimizing culture conditions. nih.gov The edible basidiomycete Pleurotus sapidus is another fungus studied for its ability to transform α-pinene into verbenols and verbenone. nih.gov

BiocatalystSubstrateMajor Product(s)Conversion/YieldReference(s)
Psychotria brachyceras (-)-α-Pinene(-)-Verbenone80.9% conversion ejbiotechnology.infounirioja.es
Rauvolfia sellowii (-)-α-Pinene(-)-Verbenone37.6% conversion ejbiotechnology.info
Rauvolfia sellowii (+)-α-Pinene(+)-Verbenone32.2% conversion ejbiotechnology.info
Picea abies (immobilized cells) (±)-α-Pinenetrans-Verbenol, VerbenoneNot specified nih.govtandfonline.com
Aspergillus niger (resting cells) α-PineneVerbenone16.5% molar yield nih.gov

Regio- and Stereoselectivity in Biocatalytic Reactions

The high degree of regio- and stereoselectivity is a defining advantage of biocatalytic reactions, especially when dealing with the complex structures of bicyclo[3.1.1]hept-2-enes.

Enzymatic conversions of α-pinene often display remarkable regioselectivity by targeting specific atomic positions. The biotransformation by Pleurotus sapidus, for instance, involves a regioselective hydroperoxidation of α-pinene, which forms key α-pinene hydroperoxide intermediates. nih.gov These intermediates are subsequently reduced to form (Z)- and (E)-verbenol. nih.gov

Stereoselectivity is another critical aspect of these biotransformations. When using Picea abies cells, the reaction is stereoconservative, meaning the enantiomeric purity of the verbenol (B1206271) and verbenone products reflects that of the starting α-pinene. nih.govtandfonline.com The dehydrogenation of verbenol by Pleurotus sapidus is also highly stereospecific, as the enzyme shows a preference for oxidizing the (Z)-isomer of verbenol. nih.gov Plant cell cultures also demonstrate significant selectivity; Psychotria brachyceras shows a clear substrate preference for (-)-α-pinene when producing (-)-verbenone. ejbiotechnology.inforesearchgate.net Rauvolfia sellowii, however, is less specific and can transform both α-pinene enantiomers. ejbiotechnology.inforesearchgate.net

BiocatalystSubstrateSelectivity TypeObservationReference(s)
Pleurotus sapidus α-PineneRegioselectivityHydroperoxidation occurs at specific positions on the pinene ring. nih.gov
Pleurotus sapidus Verbenol IsomersStereoselectivityThe enzyme preferentially oxidizes the (Z)-isomer of verbenol. nih.gov
Picea abies α-Pinene EnantiomersStereoselectivityThe enantiomeric purity of the product is determined by the substrate. nih.govtandfonline.com
Psychotria brachyceras α-Pinene EnantiomersSubstrate SelectivityShows a distinct preference for the (-)-α-pinene enantiomer. ejbiotechnology.inforesearchgate.net

Development of Biocatalytic Pathways for Value-Added Products (e.g., Conversion of Alpha-Pinene to Verbenone and Verbenol)

A primary objective in industrial biotechnology is to develop efficient biocatalytic pathways that can convert abundant, renewable resources like α-pinene into high-value chemicals such as verbenone and verbenol.

Verbenone and verbenol are highly sought after for their use as flavor and fragrance agents and as important intermediates for synthesizing other valuable compounds. Biocatalytic production routes are particularly appealing because they offer high selectivity under mild reaction conditions.

The conversion of α-pinene to verbenol and its subsequent oxidation to verbenone is a well-established two-step process observed in numerous biocatalytic systems. nih.govtandfonline.comejbiotechnology.info In transformations using immobilized Picea abies cells, α-pinene is initially oxidized to trans-verbenol, which is then converted to verbenone. nih.govtandfonline.com A similar sequential pathway is seen in plant cell cultures of Psychotria brachyceras and Rauvolfia sellowii. ejbiotechnology.info Whole-cell biocatalysts, including various fungi and bacteria, have been refined for this specific conversion. The optimization of reaction parameters—such as glucose concentration, pH, substrate levels, and incubation time—has been shown to be critical for maximizing the yield of verbenone from α-pinene using resting cells of Aspergillus niger. nih.gov

Biocatalyst/Enzyme SystemSubstrateIntermediate ProductFinal ProductKey FeaturesReference(s)
Immobilized Picea abies cells α-Pinenetrans-VerbenolVerbenoneA sequential oxidation process. nih.govtandfonline.com
Psychotria brachyceras cell culture (-)-α-Pinenetrans-Verbenol(-)-VerbenoneAchieves high conversion of the (-) enantiomer. ejbiotechnology.info
Rauvolfia sellowii cell culture (±)-α-Pinenetrans-Verbenol(±)-VerbenoneCapable of converting both enantiomers. ejbiotechnology.info
Aspergillus niger resting cells α-PineneNot specifiedVerbenoneThe process has been optimized for improved yield. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.